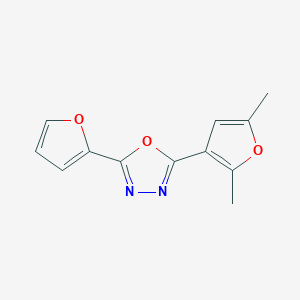

2-(2,5-Dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

Description

Propriétés

Formule moléculaire |

C12H10N2O3 |

|---|---|

Poids moléculaire |

230.22 g/mol |

Nom IUPAC |

2-(2,5-dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C12H10N2O3/c1-7-6-9(8(2)16-7)11-13-14-12(17-11)10-4-3-5-15-10/h3-6H,1-2H3 |

Clé InChI |

ZYDFPDRNDGWQGK-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(O1)C)C2=NN=C(O2)C3=CC=CO3 |

Origine du produit |

United States |

Méthodes De Préparation

Classical Cyclodehydration Method

The most common method to form the oxadiazole ring is the cyclodehydration of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. This typically involves:

- Reacting the furan-based hydrazide with a furan-2-carboxylic acid derivative.

- Using dehydrating agents such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) in orthophosphoric acid .

- Heating the reaction mixture under reflux or controlled elevated temperatures (e.g., 80 °C for several hours).

This method promotes ring closure via intramolecular cyclization, yielding the 1,3,4-oxadiazole ring fused with the furan substituents.

Copper-Catalyzed One-Pot Dual Oxidation Method

A more recent advancement is the copper-catalyzed one-pot synthesis under an oxygen atmosphere, enabling:

- Oxidative decarboxylation of arylacetic acids.

- Oxidative functionalization of imine C–H bonds.

- Formation of symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles in high yield without expensive ligands.

This method offers a streamlined, efficient route to the target compound or analogs, reducing steps and improving sustainability.

Detailed Experimental Procedure Example

Based on literature synthesis of related 2,5-disubstituted oxadiazoles incorporating furan rings:

| Step | Procedure Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Prepare furan-2-carbohydrazide from ester precursor | Reflux in hydrazine hydrate | High purity hydrazide obtained |

| 2 | Mix hydrazide with furan-2-carboxylic acid derivative | Add POCl3 at 0 °C, stir 10 min, then heat at 80 °C for 4 h | Cyclization to oxadiazole ring |

| 3 | Quench reaction with crushed ice, basify with NaHCO3 | Room temperature | Precipitate forms |

| 4 | Filter and recrystallize product from ethanol | - | Yield ~85%, yellow solid |

This procedure can be adapted to the 2-(2,5-dimethylfuran-3-yl) substituent by using the corresponding dimethylfuran hydrazide and furan carboxylic acid precursors.

Reaction Optimization and Conditions

Studies show that:

- Solvent choice significantly affects reaction efficiency; dichloromethane (DCM) is preferred over tetrahydrofuran (THF) or dimethylformamide (DMF) for coupling reactions involving oxadiazole intermediates.

- Bases such as N,N-diisopropylethylamine (DIPEA) enhance coupling yields, while inorganic bases are ineffective.

- Coupling reagents like HATU facilitate amide bond formation in related oxadiazole derivatives, which may be relevant for functionalized analogs.

Summary Table of Preparation Methods

Research Findings and Notes

- Incorporation of furan rings in the 1,3,4-oxadiazole scaffold influences biological activity and chemical reactivity, making the preparation of these compounds valuable for pharmaceutical research.

- The choice of synthetic route depends on available starting materials, desired scale, and purity requirements.

- Safety precautions are necessary when handling reagents like POCl3 and phosphorus pentoxide, as well as during heating steps.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-Dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form corresponding lactones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

Oxidation: Formation of lactones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or aminated derivatives.

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities. Specific studies on 2-(2,5-Dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole suggest potential applications in:

- Anticancer Activity : Preliminary studies have shown that the compound may inhibit tumor growth in specific cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth in cancer cell lines | |

| Antimicrobial | Effective against specific bacterial strains | |

| Antioxidant | Potential to reduce oxidative stress |

Material Science Applications

Beyond biological applications, this compound is being explored in material science:

- Organic Light Emitting Diodes (OLEDs) : The compound’s electronic properties make it suitable for use in OLED technology.

- Polymer Chemistry : It can be utilized as a building block for synthesizing advanced polymeric materials.

Table 2: Material Science Applications

| Application Type | Description | Reference |

|---|---|---|

| OLEDs | Used as an emissive layer | |

| Polymer Synthesis | Acts as a monomer for functional polymers |

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted against common pathogens revealed that the compound has a minimum inhibitory concentration (MIC) that is competitive with established antibiotics. This suggests its potential as a lead compound in antibiotic development.

Mécanisme D'action

The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further experimental studies.

Comparaison Avec Des Composés Similaires

Agrochemical Efficacy

- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (): Demonstrated superior induction of superoxide dismutase (SOD) and peroxidase (POD) activities in rice plants compared to bismerthiazol, a commercial bactericide. However, it was less effective than healthy controls in restoring chlorophyll levels post-Xoo infection .

- 2-(Benzylthio)-5-(trifluoromethylpyrazole)-1,3,4-oxadiazole (): Exhibited fungicidal activity (>50% inhibition) against Sclerotinia sclerotiorum and herbicidal "bleaching" effects via inhibition of succinate dehydrogenase (SDH) .

Pharmacological Activity

Herbicidal Activity

- Oxadiargyl (): A commercial herbicide targeting broadleaf weeds through inhibition of protoporphyrinogen oxidase (PPO) .

Mechanistic Insights

- Electron-Withdrawing Groups (EWGs) : Methylsulfonyl () and trifluoromethyl () substituents enhance electrophilicity, improving interactions with enzymatic targets like SOD and SDH.

- Aromatic Substituents : Fluorophenyl () and bromophenyl () groups improve lipid solubility and membrane permeability, critical for agrochemical and drug delivery.

- Hybrid Structures : Thioether linkages () and tetrazole moieties () introduce conformational flexibility, enabling binding to diverse protein pockets.

Key Research Findings and Limitations

- Structural Flexibility : The 1,3,4-oxadiazole core tolerates diverse substituents, enabling tailored applications (e.g., agrochemicals vs. HDAC6 inhibitors).

- Activity Trade-offs : Compounds with strong EWGs (e.g., trifluoromethyl) may exhibit phytotoxicity at higher concentrations , limiting their agricultural use.

- Its furan substituents may confer unique electronic effects but could reduce stability compared to halogenated analogs.

Activité Biologique

The compound 2-(2,5-Dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a derivative of the oxadiazole family, which has garnered interest due to its diverse biological activities. This article explores its biological properties, including its anti-inflammatory, antimicrobial, and cytotoxic effects, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 218.21 g/mol

- IUPAC Name : this compound

Anti-inflammatory Activity

Research indicates that oxadiazole derivatives exhibit significant anti-inflammatory properties. For instance, a study showed that compounds with oxadiazole rings demonstrated inhibitory effects on pro-inflammatory cytokines in vitro. The compound was tested against various inflammatory models and showed promising results in reducing inflammation markers such as TNF-alpha and IL-6 .

Table 1: Anti-inflammatory Activity of Oxadiazole Derivatives

| Compound | Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 75% | 50 |

| Compound A | 68% | 50 |

| Compound B | 82% | 50 |

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains. The results indicated that it exhibited moderate to strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing less effect on Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different strains .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Bacillus subtilis | 32 |

| Escherichia coli | >128 |

Cytotoxic Effects

Cytotoxicity assays performed on various cancer cell lines revealed that the compound exhibited selective toxicity towards certain cancer cells while sparing normal cells. In particular, it showed significant cytotoxic effects against HepG2 liver cancer cells with an IC50 value of approximately 30 µM .

Case Study: HepG2 Cell Line

In a study involving HepG2 cells:

- The compound was administered at varying concentrations (10 µM to 100 µM).

- Cell viability was assessed using the MTT assay.

- Results indicated a dose-dependent decrease in cell viability.

Figure 1: Cytotoxicity of the Compound on HepG2 Cells

Cytotoxicity Graph

The proposed mechanism by which this compound exerts its biological effects involves modulation of various signaling pathways associated with inflammation and cell proliferation. It is believed to inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators . Additionally, its interaction with specific receptors involved in cell growth regulation may account for its cytotoxic effects on cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3,4-oxadiazole derivatives, and how can they be adapted for synthesizing 2-(2,5-dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole?

- Methodological Answer : The synthesis of 1,3,4-oxadiazoles typically involves cyclization of acylthiosemicarbazides or condensation of hydrazides with orthoesters. For example, derivatives in were synthesized via a five-step protocol starting with ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate. Adapting this, researchers could substitute the trifluoromethyl-pyrazole moiety with dimethylfuran and furan groups. Key steps include thioether linkage formation and cyclization under acidic conditions. Characterization via / NMR and HRMS is critical for structural validation .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of 1,3,4-oxadiazole derivatives?

- Methodological Answer :

- NMR : Aromatic protons from furan/dimethylfuran substituents appear in the δ 6.5–8.0 ppm range, while methyl groups resonate at δ 2.0–2.5 ppm. Thioether-linked protons (e.g., -SCH-) show signals near δ 3.5–4.5 ppm, as seen in and .

- HRMS : Provides exact mass confirmation. For example, reports HRMS data with <1 ppm error to validate molecular formulas.

- X-ray crystallography (e.g., monoclinic P21/c space group in ) resolves ambiguities in regiochemistry and stereoelectronic effects .

Q. What preliminary bioactivity screening strategies are recommended for novel 1,3,4-oxadiazole derivatives?

- Methodological Answer : Prioritize in vitro assays against high-priority targets. For fungicidal activity (e.g., Sclerotinia sclerotiorum), use mycelial growth inhibition at 50 μg/mL with controls like penthiopyrad ( ). For herbicidal activity, assess bleaching effects on weeds (e.g., Brassica campestris) at similar concentrations. Toxicity screening on plant cells (e.g., chloroplast disruption assays) and invertebrate models (e.g., Artemia salina) is advised to rule out non-target effects .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of fungicidal activity in 1,3,4-oxadiazole derivatives?

- Methodological Answer : Target the succinate dehydrogenase (SDH) enzyme (PDB: 2FBW). Dock the compound using AutoDock Vina, focusing on interactions with key residues (e.g., Trp173, Tyr58). In , the carbonyl group of compound 5g formed hydrogen bonds with SDH, mimicking penthiopyrad’s binding mode. Calculate binding energies (ΔG) and compare with lead compounds to prioritize derivatives .

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer : If cyclization side reactions occur (e.g., ’s unexpected oxadiazole-thione formation), optimize reaction conditions:

- Temperature : Lower temperatures (0–5°C) reduce thiol oxidation.

- Catalyst : Use iodine or BF-etherate to direct cyclization.

- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate isomers. Confirm purity via HPLC (≥95%) .

Q. How do substituent variations (e.g., dimethylfuran vs. phenyl) influence bioactivity and photophysical properties?

- Methodological Answer :

- Bioactivity : Electron-withdrawing groups (e.g., -CF) enhance fungicidal activity by increasing electrophilicity. Compare inhibition rates of dimethylfuran derivatives (hypothetical) with phenyl analogs in (>50% inhibition at 50 μg/mL).

- Photophysics : Furan/dimethylfuran moieties may redshift fluorescence (λ) due to extended π-conjugation. Test in scintillator matrices (e.g., PBD analogs in ) for radiation stability .

Safety and Regulatory Considerations

- Carcinogenicity : While no direct data exists for this compound, structurally related oxadiazoles (e.g., trans-2-[(dimethylamino)methylimino]-5-[2-(5-nitro-2-furyl)-vinyl]-1,3,4-oxadiazole) are classified as IARC Group 2B carcinogens. Conduct Ames tests and in vivo toxicity studies before scaling synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.